molecular formula C10H10FNO B1462955 2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 890147-29-2

2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B1462955
CAS No.: 890147-29-2
M. Wt: 179.19 g/mol
InChI Key: KWFISRFRHISQEV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile (CAS: 890147-29-2) is a fluorinated organic compound featuring a 4-fluorophenylmethyl group attached to a propanenitrile backbone with a hydroxyl substituent at the third carbon. Its physicochemical properties, such as moderate polarity (due to the hydroxyl group) and stability (imparted by the aromatic fluorine), suggest utility in targeted organic reactions or bioactive molecule design .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFISRFRHISQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, leading to changes in phosphorylation states and downstream signaling events. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro or in vivo can result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rat models, it has been observed that high doses of this compound can cause hepatotoxicity and nephrotoxicity. Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.

Biological Activity

2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a nitrile group, which contribute to its biological activity. The fluorophenyl moiety enhances lipophilicity and may influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl and nitrile groups allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by disrupting key signaling pathways.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes involved in cancer progression and other diseases, such as Poly ADP-ribose glycohydrolase (PARG) .
  • Immune Modulation : Analogous compounds have been studied for their ability to disrupt PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .

Case Studies

  • Anticancer Potential :
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Enzyme Interaction :
    • Research demonstrated that the compound effectively inhibits PARG activity, leading to increased apoptosis in cancer cells. This mechanism highlights its role in enhancing the efficacy of existing chemotherapeutics .
  • PD-1/PD-L1 Disruption :
    • In vitro assays showed that compounds structurally similar to this compound could disrupt PD-1/PD-L1 binding, enhancing T-cell activation against tumors .

Data Tables

Activity TypeMechanismReference
Anticancer ActivityInhibition of cell proliferation
Enzyme InhibitionInhibition of PARG
Immune ModulationDisruption of PD-1/PD-L1 interaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several compounds with overlapping structural motifs or functional groups. Below is a systematic comparison:

Structural Similarities and Functional Group Analysis

Compound Name (CAS) Key Functional Groups Molecular Weight (g/mol)* Notable Features
2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile (890147-29-2) Nitrile, hydroxyl, 4-fluorophenylmethyl ~179.18 Polar due to -OH; reactive nitrile group
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione (98054-67-2) Cyclic diketone, 4-fluorophenyl ~210.17 Rigid cyclic structure; ketone reactivity
3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione (98054-68-3) Cyclic diketone, pyrrolidine backbone ~223.20 Enhanced ring strain; potential for nucleophilic attack
2-(苯甲基磺酰)苯甲酸 (13536-21-5) Benzenesulfonyl, benzoic acid ~292.30 High polarity; acidic proton (carboxylic acid)

*Calculated based on molecular formulas.

Physicochemical Properties

Property 890147-29-2 98054-67-2 13536-21-5
Polarity Moderate (hydroxyl/nitrile) Low (non-ionizable ketones) High (sulfonyl/acid)
Solubility in H₂O Partially soluble Insoluble Soluble (acidic pH)
Thermal Stability Stable up to ~150°C Decomposes above 200°C Stable up to ~180°C

Research Findings and Limitations

  • Synthetic Utility: The target compound’s nitrile group has been leveraged in Knoevenagel condensations, as demonstrated in analogues of antiepileptic drugs .
  • Contrasts with Diones : While oxolane/pyrrolidine diones (98054-67-2, 98054-68-3) are preferred for polymer synthesis due to their cyclic rigidity, the hydroxypropanenitrile’s linear structure offers flexibility in nucleophilic substitutions .
  • Gaps in Data : Experimental data on toxicity, pharmacokinetics, and industrial-scale synthesis are absent in the provided evidence, necessitating caution in extrapolating applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile

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